discovery and isolation of Pediocin AcH producing strains
discovery and isolation of Pediocin AcH producing strains
An In-depth Technical Guide to the Discovery and Isolation of Pediocin AcH Producing Strains
Introduction
Pediocin AcH is a member of the pediocin-like, class IIa bacteriocins, a group of small, heat-stable, antilisterial peptides synthesized by various lactic acid bacteria (LAB).[1][2] It is identical in primary structure to Pediocin PA-1.[3][4] Produced predominantly by strains of Pediococcus acidilactici, Pediocin AcH exhibits a potent bactericidal effect, particularly against foodborne pathogens like Listeria monocytogenes, Staphylococcus aureus, and Clostridium perfringens.[5][6] This efficacy has positioned it as a significant biopreservative in the food industry and a subject of interest for drug development professionals. The synthesis of Pediocin AcH is governed by the papABCD operon, which encodes the structural gene (papA), along with genes for immunity and transport.[3] This guide provides a comprehensive overview of the methodologies for discovering, isolating, and characterizing strains that produce this important bacteriocin (B1578144).
Sources and Sample Collection
Pediocin AcH-producing strains, primarily Pediococcus acidilactici, are frequently isolated from diverse natural environments, especially traditional fermented foods.[7]
Common Isolation Sources:
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Dairy Products: Fermented milk, fresh and dried curds, and cheese are rich sources of LAB, including pediocin producers.[7][8][9] A notable study isolated Lactobacillus plantarum WHE 92, a pediocin AcH producer, from Munster cheese.[8][10]
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Meat Products: Fermented sausages and vacuum-packed meat products are common habitats for Pediococcus species.[6][11]
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Vegetable Products: Fermented vegetables serve as another significant reservoir for these microorganisms.[12]
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Other Fermented Products: Various other traditional fermented items like tempeh, tapai, and balao-balao have also yielded pediocin-producing strains.[13][14]
Experimental Protocols
The successful isolation of Pediocin AcH-producing strains requires a systematic workflow involving selective culture, screening for antimicrobial activity, and molecular confirmation.
Isolation of Lactic Acid Bacteria (LAB)
This initial phase aims to isolate potential LAB from collected samples.
Methodology:
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Sample Preparation: Weigh 10 grams of the food sample and homogenize it in 90 ml of a sterile diluent, such as peptone water.[14]
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Serial Dilution: Perform a tenfold serial dilution of the homogenate in the same sterile diluent to achieve countable colonies.[15]
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Plating: Spread-plate 0.1 ml of the appropriate dilutions onto de Man, Rogosa, and Sharpe (MRS) agar (B569324) plates. MRS is a selective medium designed for the cultivation of lactobacilli and other LAB.[15]
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Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 30-37°C for 48-72 hours.[14][15]
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Colony Selection: Select distinct colonies based on typical LAB morphology (e.g., small, white, opaque) for further purification and screening.[11]
Screening for Bacteriocin Production
Once pure cultures are obtained, they must be screened for the production of antimicrobial substances. The agar well diffusion assay and the spot-on-lawn method are standard techniques.
Methodology: Agar Well Diffusion Assay
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Indicator Strain Preparation: Prepare a lawn of a sensitive indicator organism, such as Listeria monocytogenes or Enterococcus faecalis, by pouring soft agar (e.g., Tryptic Soy Agar with 0.75% agar) seeded with the indicator culture onto a solid agar base.[6][16]
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Producer Strain Culture: Inoculate the isolated LAB strains into MRS broth and incubate at 37°C for 24-48 hours.[15]
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Preparation of Cell-Free Supernatant (CFS): Harvest the cells by centrifugation (e.g., 6000 rpm for 15 minutes at 4°C). The resulting supernatant is the CFS.[15] To eliminate the inhibitory effects of organic acids, the CFS should be neutralized to a pH of 6.5-7.0. To rule out inhibition by hydrogen peroxide, the CFS can be treated with catalase.[16][17]
-
Well Creation: Cut wells (5-6 mm in diameter) into the indicator lawn agar plates.[15]
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Application and Incubation: Add a defined volume (e.g., 50-100 µl) of the neutralized, catalase-treated CFS from each isolate into the wells. Incubate the plates at the optimal temperature for the indicator strain for 24 hours.[15]
-
Observation: The presence of a clear zone of inhibition around a well indicates the production of an antimicrobial substance by the isolate.[16][17]
Identification and Characterization of Pediocin AcH Producers
Isolates showing positive antimicrobial activity are subjected to further identification.
Methodology: Phenotypic and Genotypic Identification
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Phenotypic Characterization: Perform basic microbiological tests, including Gram staining (LAB are Gram-positive), catalase test (LAB are typically catalase-negative), and analysis of carbohydrate fermentation patterns.[7][13]
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16S rDNA Sequencing: For definitive species identification, amplify the 16S ribosomal DNA gene using universal primers and sequence the PCR product. The resulting sequence can be compared against databases like NCBI BLAST to identify the species (e.g., Pediococcus acidilactici).[7][18]
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Pediocin Gene Detection: To confirm the genetic basis for pediocin production, perform a PCR using specific primers targeting the pediocin structural gene (pedA or papA) or other genes within the pediocin operon like pedB.[1][12][19] Detection of the correct amplicon is strong evidence that the strain is a Pediocin AcH producer.
Methodology: Characterization of the Antimicrobial Substance
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Enzyme Sensitivity: Treat the active CFS with various proteolytic enzymes (e.g., proteinase K, trypsin, α-chymotrypsin). A loss of antimicrobial activity after treatment confirms the proteinaceous nature of the substance, a key characteristic of bacteriocins.[14][16]
-
Heat and pH Stability: Test the activity of the CFS after exposure to a range of temperatures (e.g., 60-121°C) and pH values (e.g., 2-9). Pediocin AcH is known to be heat-stable and active over a wide pH range.[1][20]
Data Presentation
Quantitative data from isolation and characterization studies are summarized below.
Table 1: Examples of Pediocin AcH Producing Strains and Their Sources
| Strain Designation | Species | Source | Reference |
| Kp10 | Pediococcus acidilactici | Fermented milk products | [7] |
| WHE 92 | Lactobacillus plantarum | Munster cheese | [8][10] |
| H | Pediococcus acidilactici | Not specified | [5] |
| Cb1 | Pediococcus acidilactici | Not specified | [1] |
| LAB 5 | Pediococcus acidilactici | Vacuum-packed fermented meat | [11] |
| AK | Pediococcus acidilactici | Fermented meat | [20] |
Table 2: Characterization of Pediocin AcH Activity
| Characteristic | Observation | Reference |
| Molecular Weight | Approx. 2.7 kDa (by SDS-PAGE) to 4.6 kDa | [4][5] |
| Heat Stability | Stable at high temperatures (e.g., 121°C for 15 min) | [5][20] |
| pH Range | Active over a wide pH range (e.g., pH 2-9) | [1][20] |
| Enzyme Sensitivity | Inactivated by proteolytic enzymes (e.g., trypsin, proteinase K) | [1][16] |
| Antimicrobial Spectrum | Active against Listeria monocytogenes, Staphylococcus aureus, Clostridium perfringens, Enterococcus faecalis, Leuconostoc mesenteroides | [5][6][11] |
Table 3: Purification of Pediocin PA-1 (AcH) from Lactococcus lactis FI9043
| Purification Stage | Total Activity (BU) | Specific Activity (BU/A280) | Yield (%) |
| Culture Supernatant | 202,295 | 7 | 100 |
| Ammonium Sulfate Precipitation | 92,494 | 62 | 45.7 |
| Cation Exchange Chromatography | 85,975 | 11,313 | 42.5 |
| Reverse-Phase HPLC | 72,826 | 28,010 | 36.0 |
| Source: Adapted from a study on Pediocin PA-1 production.[21] BU = Bacteriocin Units. |
Visualized Workflows and Pathways
Diagrams created using Graphviz illustrate key experimental processes and logical relationships.
Caption: A flowchart illustrating the systematic process from sample collection to molecular confirmation of Pediocin AcH-producing strains.
References
- 1. Detection and characterization of pediocin PA-1/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of Pediocin AcH Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Isolation of Pediococcus acidilactici Kp10 with ability to secrete bacteriocin-like inhibitory substance from milk products for applications in food industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of pediocin AcH by Lactobacillus plantarum WHE 92 isolated from cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of pediocin AcH by Lactobacillus plantarum WHE 92 isolated from cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Characterization of Pediocin NV 5 Producing Pediococcus acidilactici LAB 5 from Vacuum-Packed Fermented Meat Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Isolation of pediococcus acidilactici from selected Filipino foods and" by Allan Anthony G. Daypuyart II, Azzelle Mae L. Pecina et al. [greenprints.dlshsi.edu.ph]
- 14. Bacteriocin-Producing Lactic Acid Bacteria Isolated from Traditional Fermented Food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Production of Pediocin PA-1 by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
